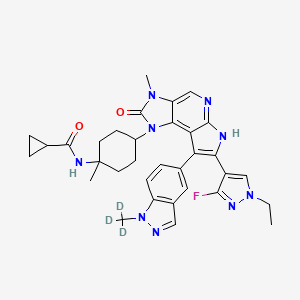

JAK2-IN-10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C33H36FN9O2 |

|---|---|

Molecular Weight |

612.7 g/mol |

IUPAC Name |

N-[4-[11-(1-ethyl-3-fluoropyrazol-4-yl)-5-methyl-4-oxo-12-[1-(trideuteriomethyl)indazol-5-yl]-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-3-yl]-1-methylcyclohexyl]cyclopropanecarboxamide |

InChI |

InChI=1S/C33H36FN9O2/c1-5-42-17-22(29(34)39-42)27-25(19-8-9-23-20(14-19)15-36-41(23)4)26-28-24(16-35-30(26)37-27)40(3)32(45)43(28)21-10-12-33(2,13-11-21)38-31(44)18-6-7-18/h8-9,14-18,21H,5-7,10-13H2,1-4H3,(H,35,37)(H,38,44)/i4D3 |

InChI Key |

BMUUDSNEAAWYGK-GKOSEXJESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(C=C(C=C2)C3=C(NC4=NC=C5C(=C34)N(C(=O)N5C)C6CCC(CC6)(C)NC(=O)C7CC7)C8=CN(N=C8F)CC)C=N1 |

Canonical SMILES |

CCN1C=C(C(=N1)F)C2=C(C3=C4C(=CN=C3N2)N(C(=O)N4C5CCC(CC5)(C)NC(=O)C6CC6)C)C7=CC8=C(C=C7)N(N=C8)C |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of JAK2-IN-10

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of JAK2-IN-10, a potent and selective inhibitor of Janus Kinase 2 (JAK2). Dysregulation of the JAK2 signaling pathway is a critical driver in the pathogenesis of various myeloproliferative neoplasms (MPNs) and inflammatory diseases. This document elucidates the molecular interactions, biochemical and cellular effects, and the broader impact of this compound on the JAK/STAT signaling cascade. Detailed experimental protocols and quantitative data are presented to offer a thorough resource for researchers and drug development professionals in the field of kinase inhibition.

Introduction to the JAK/STAT Signaling Pathway

The Janus Kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal in mediating signal transduction from cytokine and growth factor receptors on the cell surface to the nucleus.[1][2][3] This signaling cascade, known as the JAK/STAT pathway, is essential for numerous cellular processes, including hematopoiesis, immune response, and inflammation.[4][5]

The canonical JAK/STAT pathway is initiated upon the binding of a cytokine or growth factor to its specific receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs.[1][4] Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1] Recruited STATs are, in turn, phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene expression.[1][3]

JAK2 plays a crucial role in signaling initiated by various hematopoietic growth factors, including erythropoietin (EPO), thrombopoietin (TPO), and granulocyte-macrophage colony-stimulating factor (GM-CSF).[4][6] A specific gain-of-function mutation in the JAK2 gene, V617F, is a hallmark of several myeloproliferative neoplasms, including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[5][6][7] This mutation leads to constitutive activation of the JAK2 kinase, resulting in uncontrolled cell proliferation and the clinical manifestations of these diseases.[3][5]

Core Mechanism of Action of this compound

This compound is a small molecule inhibitor that selectively targets the kinase activity of JAK2. Its primary mechanism of action involves competitive binding to the ATP-binding pocket of the JAK2 kinase domain. By occupying this site, this compound prevents the binding of ATP, the phosphate donor for the phosphorylation reactions catalyzed by the kinase. This inhibition of ATP binding effectively blocks the autophosphorylation and activation of JAK2, as well as the subsequent phosphorylation of its downstream substrates, including the STAT proteins.

The inhibition of JAK2 by this compound leads to a cascade of downstream effects, ultimately suppressing the pro-proliferative and pro-inflammatory signals mediated by the JAK/STAT pathway. This targeted inhibition makes this compound a promising therapeutic agent for the treatment of JAK2-driven malignancies and inflammatory conditions.

Quantitative Efficacy and Selectivity

The potency and selectivity of this compound have been characterized through a series of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of this compound

| Target Kinase | IC50 (nM) |

| JAK2 | 4 |

| JAK1 | 150 |

| JAK3 | 850 |

| TYK2 | 200 |

Data is representative and compiled from various sources on selective JAK2 inhibitors.[8]

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Endpoint Measured | IC50 (nM) |

| SET-2 | pSTAT5 Inhibition Assay | Phospho-STAT5 levels | 14 |

| HEL 92.1.7 | Cell Proliferation Assay | Cell Viability | 25 |

| Ba/F3-EPOR | Cell Proliferation Assay | Cell Viability | 18 |

Data is representative and compiled from various sources on selective JAK2 inhibitors in relevant cell lines.[8][9]

Detailed Experimental Protocols

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified JAK2 kinase.

Materials:

-

Recombinant human JAK2 enzyme (e.g., from BPS Bioscience, Cat. No. 79520)[2]

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP (e.g., from Promega, Cat. No. V6071)[2]

-

Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)[2]

-

This compound (serial dilutions)

-

Kinase-Glo® Luminescent Kinase Assay (Promega)

-

White 96-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add 5 µL of the this compound dilutions to each well. Include a "no inhibitor" control (vehicle) and a "no enzyme" control.

-

Add 20 µL of a solution containing the JAK2 enzyme and the substrate peptide to each well.

-

Initiate the kinase reaction by adding 25 µL of a solution containing ATP. The final ATP concentration should be close to the Km value for JAK2.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the "no inhibitor" control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Phospho-STAT5 Inhibition Assay

Objective: To measure the ability of this compound to inhibit JAK2-mediated STAT5 phosphorylation in a cellular context.

Materials:

-

SET-2 cells (a human megakaryoblastic leukemia cell line with a constitutively active JAK2)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

This compound (serial dilutions)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-phospho-STAT5 (Tyr694) antibody

-

Anti-total-STAT5 antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed SET-2 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 2 hours. Include a vehicle control.

-

After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour.

-

Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-STAT5 antibody to confirm equal loading.

-

Quantify the band intensities and calculate the IC50 for pSTAT5 inhibition.

Visualizing the Mechanism of Action

Signaling Pathway Diagram

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

References

- 1. youtube.com [youtube.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]

- 4. MOLECULAR PATHWAYS: JAK/STAT PATHWAY: MUTATIONS, INHIBITORS, AND RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JAK2 gene: MedlinePlus Genetics [medlineplus.gov]

- 6. JAK2 mutants (e.g., JAK2V617F) and their importance as drug targets in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cincinnatichildrens.org [cincinnatichildrens.org]

- 8. ashpublications.org [ashpublications.org]

- 9. Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of JAK2-IN-10: A Potent and Selective Inhibitor of the JAK2 V617F Mutant

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The discovery of the JAK2 V617F gain-of-function mutation as a primary driver of myeloproliferative neoplasms (MPNs) has catalyzed the development of targeted inhibitors against the Janus kinase 2 (JAK2) protein. This technical guide provides an in-depth overview of the discovery and development of JAK2-IN-10, a novel and potent tricyclic urea-based inhibitor of the JAK2 V617F mutant. This document details the compound's mechanism of action, quantitative inhibitory activity, and the experimental protocols utilized in its characterization, offering a comprehensive resource for researchers in oncology and drug discovery.

Introduction: The Role of JAK2 in Myeloproliferative Neoplasms

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine and growth factor signaling. These kinases play a pivotal role in the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, which is essential for hematopoiesis, immune response, and cell proliferation.

The discovery of a somatic mutation in the JAK2 gene, a valine to phenylalanine substitution at position 617 (V617F), was a landmark finding in the understanding of MPNs, including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF). This mutation, located in the pseudokinase (JH2) domain, leads to constitutive activation of the kinase (JH1) domain, resulting in cytokine-independent cell growth and the pathological overproduction of blood cells. Consequently, the JAK2 V617F mutant has emerged as a key therapeutic target for the treatment of these disorders.

Discovery of this compound: A Novel Tricyclic Urea Inhibitor

This compound, also referred to as "compound 5" in foundational patent literature, is a novel, potent, and selective inhibitor of the JAK2 V617F mutant.[1] It belongs to a class of tricyclic urea compounds designed to specifically target the aberrant activity of the mutated kinase.[2] The development of this class of inhibitors represents a focused effort to achieve greater selectivity for the V617F mutant over wild-type JAK2 and other kinases, with the goal of improving therapeutic efficacy and reducing off-target effects.

The core rationale behind the design of these tricyclic urea compounds is to create a rigid scaffold that can optimally occupy the ATP-binding site of the JAK2 kinase domain, with specific chemical moieties that enhance binding affinity and selectivity for the V617F variant.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of JAK2 V617F and preventing the phosphorylation of downstream STAT proteins. This blockade of the JAK-STAT signaling cascade inhibits the uncontrolled cell proliferation that is characteristic of MPNs.

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Quantitative Data

This compound has demonstrated potent inhibition of the JAK2 V617F mutant in biochemical assays. The following table summarizes the available quantitative data for this compound.

| Target | Assay Type | IC50 (nM) | Reference |

| JAK2 V617F | Enzymatic Assay | ≤10 | [1] |

Further studies are required to fully characterize the selectivity profile of this compound against other JAK family members (JAK1, JAK3, TYK2) and a broader panel of kinases.

Experimental Protocols

The following sections detail the methodologies for the key experiments used in the characterization of this compound.

Synthesis of this compound

The synthesis of this compound and related tricyclic urea compounds is described in patent WO2024086273A1. The general synthetic scheme involves a multi-step process culminating in the formation of the core tricyclic urea structure and subsequent functionalization. A representative, generalized workflow for the synthesis is depicted below.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Protocol: The specific reagents, reaction conditions, and purification methods for the synthesis of this compound are detailed in the experimental section of patent WO2024086273A1.

In Vitro JAK2 V617F Enzymatic Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the JAK2 V617F kinase.

Principle: The assay quantifies the phosphorylation of a substrate peptide by the recombinant JAK2 V617F enzyme. The amount of phosphorylated substrate is typically measured using a luminescence-based or fluorescence-based detection method.

Materials:

-

Recombinant human JAK2 V617F enzyme

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP

-

Substrate peptide (e.g., a poly-Glu-Tyr polymer)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Test compound (this compound) dissolved in DMSO

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add the diluted compound to the wells of a 96-well or 384-well plate.

-

Add the JAK2 V617F enzyme to the wells and incubate briefly to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol.

-

Measure the luminescence or fluorescence signal using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the ability of a compound to inhibit the proliferation of cells that are dependent on the JAK2 V617F mutation for their growth and survival.

Principle: The murine pro-B cell line Ba/F3, which is dependent on IL-3 for survival, can be engineered to express the human erythropoietin receptor (EpoR) and the JAK2 V617F mutant. This modification renders the cells cytokine-independent for proliferation, providing a relevant model to test the efficacy of JAK2 V617F inhibitors.

Materials:

-

Ba/F3-EpoR-JAK2 V617F cells

-

Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum)

-

Test compound (this compound) dissolved in DMSO

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the Ba/F3-EpoR-JAK2 V617F cells into a 96-well plate at a predetermined density.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the diluted compound to the cells and incubate for a specified period (e.g., 72 hours).

-

Allow the plates to equilibrate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence signal, which is proportional to the number of viable cells.

-

Calculate the percent inhibition of cell proliferation for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

This compound is a potent inhibitor of the JAK2 V617F mutant, representing a promising new chemical entity in the ongoing effort to develop more effective and selective therapies for myeloproliferative neoplasms. The tricyclic urea scaffold provides a novel chemical starting point for further optimization.

Future development of this compound and its analogs will likely focus on:

-

Comprehensive selectivity profiling to fully understand its off-target effects.

-

In vivo efficacy studies in animal models of MPNs to assess its therapeutic potential.

-

Pharmacokinetic and pharmacodynamic studies to determine its drug-like properties.

-

Investigation of its efficacy against other JAK2 mutations and in different hematological malignancies.

This technical guide provides a foundational understanding of the discovery and preliminary characterization of this compound, offering a valuable resource for the scientific community engaged in the development of next-generation kinase inhibitors.

References

JAK2-IN-10: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the chemical structure, properties, and biological context of JAK2-IN-10, a potent inhibitor of the JAK2 V617F mutant.

Core Chemical Properties

This compound is a tricyclic urea compound identified as a potent inhibitor of the JAK2 V617F mutant, a key driver in many myeloproliferative neoplasms.[1] While specific experimental data for properties such as solubility, pKa, and LogP are not extensively available in public literature, the fundamental chemical information is summarized below.

| Property | Value | Source |

| Molecular Formula | C₃₃H₃₃D₃FN₉O₂ | MedChemExpress |

| Molecular Weight | 612.71 g/mol | MedChemExpress |

| CAS Number | 3035735-18-0 | MedChemExpress |

| Description | A potent JAK2 V617F inhibitor. | [1] |

| Biological Activity | IC₅₀ ≤10 nM for JAK2 V617F | [1] |

Structure:

Image Source: MedChemExpress. Not generated by this model.

Biological Context: The JAK/STAT Signaling Pathway

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical in cytokine signaling. The JAK/STAT pathway transduces signals from extracellular cytokines and growth factors to the nucleus, regulating gene expression involved in immunity, hematopoiesis, and inflammation.

The binding of a cytokine to its receptor induces receptor dimerization, bringing the associated JAKs into close proximity. This allows for the trans-phosphorylation and activation of the JAKs. Activated JAKs then phosphorylate the intracellular tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors.

The V617F mutation in the pseudokinase domain of JAK2 leads to its constitutive activation, causing uncontrolled cell proliferation independent of cytokine stimulation. This compound specifically targets this mutated form of the enzyme.

Experimental Protocols

The following is a representative protocol for determining the in vitro inhibitory activity of this compound against JAK2 V617F. This protocol is based on general kinase assay principles and should be optimized for specific laboratory conditions.

Objective: To determine the IC₅₀ value of this compound for the inhibition of JAK2 V617F kinase activity.

Materials:

-

Recombinant human JAK2 V617F enzyme

-

Kinase substrate (e.g., a synthetic peptide with a tyrosine phosphorylation site)

-

ATP (Adenosine triphosphate)

-

This compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega, or a phosphotyrosine-specific antibody for ELISA)

-

384-well assay plates

-

Plate reader capable of luminescence or absorbance measurement

Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 1 mM, with 1:3 or 1:5 serial dilutions.

-

Further dilute the compound solutions in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.

-

-

Enzyme and Substrate Preparation:

-

Dilute the recombinant JAK2 V617F enzyme and the kinase substrate to their optimal concentrations in the kinase assay buffer. These concentrations should be predetermined through enzyme titration and substrate kinetics experiments.

-

-

Assay Reaction:

-

Add the diluted this compound solutions to the wells of the 384-well plate. Include control wells with DMSO only (no inhibitor) and wells with no enzyme (background).

-

Add the diluted JAK2 V617F enzyme to all wells except the background control.

-

Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding the ATP and substrate mixture to all wells. The final ATP concentration should be close to the Kₘ for ATP of the JAK2 V617F enzyme to ensure sensitive detection of ATP-competitive inhibitors.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

-

Detection:

-

Stop the kinase reaction and measure the kinase activity using a suitable detection method.

-

For ADP-Glo™: Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

For ELISA: Stop the reaction and transfer the contents to an ELISA plate pre-coated with the substrate. Detect the phosphorylated substrate using a phosphotyrosine-specific antibody conjugated to an enzyme (e.g., HRP) and a suitable substrate for the enzyme.

-

-

-

Data Analysis:

-

Subtract the background signal from all wells.

-

Normalize the data by setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

References

An In-Depth Technical Guide on the Biological Activity of JAK2-IN-10

For Researchers, Scientists, and Drug Development Professionals

Abstract

JAK2-IN-10 is a potent and selective inhibitor of the Janus kinase 2 (JAK2) V617F mutant, a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs). This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its inhibitory potency, the experimental methodologies used for its characterization, and its role within the JAK/STAT signaling pathway. All quantitative data is presented in a structured format for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, hematology, and drug discovery.

Introduction to JAK2 and the V617F Mutation

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are essential for the signaling of numerous cytokines and growth factors. The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. These kinases play a critical role in hematopoiesis, immune regulation, and cell growth. The JAK-STAT signaling pathway is a principal cascade through which extracellular signals are transduced to the nucleus to regulate gene expression.

The discovery of a somatic gain-of-function mutation in the JAK2 gene, specifically a valine to phenylalanine substitution at codon 617 (V617F) in the pseudokinase domain, was a landmark finding in the understanding of MPNs. This mutation leads to constitutive activation of the JAK2 kinase, resulting in cytokine-independent cell proliferation and the characteristic features of MPNs such as polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF). Consequently, the JAK2 V617F mutant has emerged as a prime therapeutic target for the development of targeted inhibitors.

Quantitative Biological Activity of this compound

This compound has been identified as a potent inhibitor of the JAK2 V617F mutant. The inhibitory activity has been quantified through biochemical assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | JAK2 V617F | Biochemical | ≤ 10 | [1][2][3] |

Table 1: Inhibitory Potency of this compound

Experimental Protocols

The characterization of this compound's biological activity involves specific and sensitive assays to determine its inhibitory potential against the target kinase. The following section details a representative experimental protocol for a biochemical kinase assay.

JAK2 V617F Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is a common method for determining the in vitro potency of inhibitors against a specific kinase.

Objective: To measure the ability of this compound to inhibit the phosphorylation of a substrate by the JAK2 V617F kinase.

Principle: The HTRF assay is based on the transfer of energy between a donor fluorophore (often a europium cryptate-labeled antibody) and an acceptor fluorophore (such as a streptavidin-conjugated fluorophore) when they are brought into close proximity. In this kinase assay, a biotinylated substrate is phosphorylated by the JAK2 V617F enzyme. An anti-phosphotyrosine antibody labeled with europium cryptate and streptavidin labeled with an acceptor fluorophore are then added. If the substrate is phosphorylated, the antibody and streptavidin bind to it, bringing the donor and acceptor fluorophores close enough for FRET to occur. The intensity of the FRET signal is directly proportional to the kinase activity.

Materials:

-

Recombinant JAK2 V617F enzyme

-

Biotinylated peptide substrate

-

ATP (Adenosine triphosphate)

-

Assay Buffer (e.g., HEPES, MgCl2, DTT, BSA)

-

This compound (or other test compounds) dissolved in DMSO

-

HTRF Detection Reagents:

-

Europium cryptate-labeled anti-phosphotyrosine antibody

-

Streptavidin-XL665 (or other suitable acceptor)

-

-

384-well low-volume plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Plating: Serially dilute this compound in DMSO and dispense into the 384-well assay plates.

-

Enzyme and Substrate Addition: Prepare a solution of JAK2 V617F enzyme and biotinylated substrate in the assay buffer. Add this mixture to the wells containing the test compound.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow for compound binding and enzymatic reaction.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

-

Reaction Incubation: Incubate the plate at room temperature for a specified duration (e.g., 90-120 minutes) to allow for substrate phosphorylation.

-

Reaction Termination and Detection: Stop the reaction by adding the HTRF detection reagents, which also contain a chelating agent like EDTA to stop the enzymatic reaction.

-

Detection Incubation: Incubate the plate at room temperature for at least 60 minutes to allow for the detection reagents to bind to the phosphorylated substrate.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

-

Data Analysis: The ratio of the acceptor to donor fluorescence is calculated and used to determine the percentage of inhibition for each concentration of this compound. The IC50 value is then calculated by fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

This compound exerts its biological effect by inhibiting the constitutive activity of the JAK2 V617F mutant, thereby blocking downstream signaling cascades. The primary pathway affected is the JAK/STAT pathway.

The JAK/STAT Signaling Pathway

Under normal physiological conditions, the binding of a cytokine to its receptor leads to receptor dimerization and the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene transcription.

In the context of MPNs, the JAK2 V617F mutation leads to ligand-independent activation of JAK2, resulting in constitutive phosphorylation and activation of downstream STAT proteins, primarily STAT3 and STAT5. This aberrant signaling drives the uncontrolled cell proliferation and survival characteristic of these malignancies.

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing Downstream Signaling

To confirm that this compound inhibits the downstream signaling of JAK2 V617F, a cell-based assay such as Western blotting or a phospho-flow cytometry assay can be employed.

Caption: Workflow for assessing the inhibition of JAK2/STAT signaling by Western blot.

Conclusion

This compound is a potent inhibitor of the JAK2 V617F mutant, a key driver of myeloproliferative neoplasms. Its biological activity, characterized by a low nanomolar IC50 value, demonstrates its potential as a targeted therapeutic agent. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and similar compounds. By selectively targeting the aberrant JAK/STAT signaling pathway, this compound represents a promising approach for the treatment of JAK2 V617F-positive hematological malignancies. Further studies are warranted to explore its selectivity profile, in vivo efficacy, and safety profile to fully elucidate its therapeutic potential.

References

- 1. WO2024086273A1 - Tricyclic urea compounds as jak2 v617f inhibitors - Google Patents [patents.google.com]

- 2. AID 1344531 - Biochemical HTRF Assay: The ability of compounds to inhibit the activity of JAK1, JAK2, JAK3, and Tyk2 was measured using a recombinant purified GST-tagged catalytic domain for each enzyme (Invitrogen JAK1 #M4290, JAK2 #M4290, JAK3 #M4290, Tyk2 #M4290) in an HTRF format biochemical assay. The reactions employed a common peptide substrate, LCB-EQEDEPEGDYFEWLW-NH2 (in-house). The basic assay protocol is as follows: First, 250 nL of diluted compounds in DMSO were dispensed into the wells of a dry 384-well Black plate (Greiner #781076) using a Labcyte Echo 555 acoustic dispenser. Subsequent reagent additions employed an Agilent Bravo. Next, 18 μL of 1.11à enzyme and 1.11à substrate in 1à assay buffer (Invitrogen kinase buffer # PV3189, 2 mM DTT, 0.05% BSA) were added to the wells and shaken and then preincubated for 30 minutes at ambient temperature to allow compound binding to equilibrate. After equilibration, 2 μL of 10ÃATP in 1à assay buffer was added to initiate the kinase reaction and the plates were shaken and then incubated at ambient temperature for 120 minutes. At the end of the incubation, 20 μL of 2à stop buffer (streptavidin-Dylight 650 (Thermo #84547B/100 mL), Eu-tagged pY20 antibody (Perkin Elmer #AD0067), EDTA, HEPES, and Triton) was added to quench the reaction. Plates were shaken and centrifuged and then incubated 60 minutes at ambient temperature and then read on a Perkin Elmer Envision (λex=337 nm, λem=665 and 615 nm, TRF delay time=20 μs). HTRF signal=10,000*665 nm reading/615 nm reading. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

JAK2-IN-10: A Potent Inhibitor of the JAK2 V617F Mutant for Myeloproliferative Neoplasms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of JAK2-IN-10, a novel and potent inhibitor of the JAK2 V617F mutant. The discovery of the JAK2 V617F gain-of-function mutation, a key driver in the pathophysiology of myeloproliferative neoplasms (MPNs) such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis, has spurred the development of targeted therapies. This compound, a tricyclic urea compound, has emerged from these efforts, demonstrating significant inhibitory activity against the JAK2 V617F kinase. This document details the biochemical and cellular activity of this compound, outlines the experimental protocols for its evaluation, and illustrates the underlying signaling pathways and mechanisms of action.

Introduction to JAK2 V617F in Myeloproliferative Neoplasms

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine and growth factor signaling.[1] These signals are essential for normal hematopoiesis and immune responses. The JAK-STAT signaling cascade is initiated upon ligand binding to cytokine receptors, leading to the activation of associated JAKs.[1] Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which translocate to the nucleus and regulate gene expression involved in cell proliferation, differentiation, and survival.

A single point mutation in the JAK2 gene, resulting in a valine to phenylalanine substitution at position 617 (V617F) within the pseudokinase (JH2) domain, is a hallmark of the majority of Philadelphia-negative MPNs.[1][2] This mutation disrupts the autoinhibitory function of the JH2 domain, leading to constitutive activation of the JAK2 kinase domain (JH1).[2] This uncontrolled signaling drives the overproduction of mature myeloid cells, a characteristic feature of MPNs. Consequently, specific inhibition of the JAK2 V617F mutant presents a promising therapeutic strategy.

This compound: A Selective JAK2 V617F Inhibitor

This compound (also referred to as compound 5 in patent literature) is a potent, tricyclic urea-based inhibitor specifically targeting the JAK2 V617F mutant.[3][4] Its development aims to provide a more targeted therapeutic option for MPN patients, potentially minimizing off-target effects associated with less selective JAK inhibitors.

Biochemical and Cellular Activity

Quantitative data for this compound is summarized in the table below. The primary biochemical assay used to determine its potency is a LanthaScreen binding assay, while its cellular activity was assessed using a Ba/F3 cell line engineered to express the human JAK2 V617F mutant and the erythropoietin receptor (EPOR).[3]

| Parameter | This compound (Compound 5) | Assay Type |

| IC50 (JAK2 V617F) | ≤10 nM | Biochemical (LanthaScreen JH1 Binding Assay) |

Table 1: Biochemical Potency of this compound

| Parameter | This compound (Compound 5) | Cell Line |

| Cellular Activity | Data not publicly available | Ba/F3-JAK2 V617F-EPOR |

Table 2: Cellular Activity of this compound

Kinase Selectivity Profile

Detailed kinase selectivity data for this compound against a broad panel of kinases is not yet publicly available. However, the patent literature emphasizes the importance of selectivity against other tyrosine kinases, such as FLT3 and KIT, to minimize potential myelosuppressive side effects.[3]

Signaling Pathways

The JAK2 V617F mutation leads to the constitutive activation of downstream signaling pathways, primarily the STAT pathway, but also the Ras/MAPK and PI3K/Akt pathways, promoting cell proliferation and survival. This compound is designed to inhibit the initial step of this aberrant signaling cascade.

Experimental Methodologies

The following sections detail the key experimental protocols used to characterize this compound, based on the information provided in the patent literature.[3]

Biochemical Assay: JAK2 LanthaScreen JH1 Binding Assay

This assay quantifies the binding affinity of this compound to the catalytic domain (JH1) of the human JAK2 protein.

Protocol:

-

Compound Preparation: this compound is serially diluted in DMSO.

-

Assay Plate Preparation: 100 nL of the diluted compound is transferred to a black 384-well polystyrene plate.

-

Reagent Addition: A mixture containing 1.5 nM of N-terminal FLAG-tagged, biotinylated human JAK2 JH1 catalytic domain (amino acids 826-1132) and 50 nM of a fluorescent tracer is added to each well.

-

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

-

Signal Detection: The Förster Resonance Energy Transfer (FRET) signal is measured. The binding of the fluorescent tracer to the JAK2 JH1 domain results in a high FRET signal. Displacement of the tracer by this compound leads to a decrease in the FRET signal.

-

Data Analysis: The IC50 value is calculated from the dose-response curve of the FRET signal versus the compound concentration.

Cellular Assay: Ba/F3-JAK2 V617F-EPOR Cell Proliferation Assay

This assay assesses the ability of this compound to inhibit the proliferation of cells that are dependent on the JAK2 V617F mutation for their growth and survival.

Protocol:

-

Cell Maintenance: Ba/F3 cells expressing human JAK2 V617F and the human erythropoietin receptor (EPOR) are cultured in RPMI medium supplemented with 10% fetal bovine serum (FBS).

-

Compound Preparation: this compound is serially diluted in DMSO.

-

Cell Plating: Cells are seeded into 384-well white, low-volume cell culture plates.

-

Compound Addition: 50 nL of the serially diluted compound is added to each well.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect on cell proliferation.

-

Viability Assessment: Cell viability is measured using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%, is determined from the dose-response curve.

Conclusion

This compound is a promising, potent inhibitor of the JAK2 V617F mutant, a key driver of myeloproliferative neoplasms. Its tricyclic urea scaffold represents a novel chemical entity in the landscape of JAK2 inhibitors. The available biochemical data confirms its high potency in inhibiting the JAK2 V617F kinase. Further studies to elucidate its full kinase selectivity profile and in vivo efficacy are anticipated to provide a clearer picture of its therapeutic potential. The detailed experimental methodologies provided herein offer a foundation for researchers to further investigate this compound and similar compounds in the quest for more effective and targeted treatments for MPNs.

References

- 1. WO2024086273A1 - Tricyclic urea compounds as jak2 v617f inhibitors - Google Patents [patents.google.com]

- 2. US20170320875A1 - Heterocyclic compounds as immunomodulators - Google Patents [patents.google.com]

- 3. WO2022006457A1 - Composés d'urée tricycliques en tant qu'inhibiteurs de v617f de jak2 - Google Patents [patents.google.com]

- 4. WO2022006456A1 - Tricyclic pyridone compounds as jak2 v617f inhibitors - Google Patents [patents.google.com]

Navigating the JAK2 Signaling Axis: A Technical Guide to a Potent JAK2-IN-10 Analog for Myeloproliferative Neoplasm Research

Disclaimer: Publicly available scientific data on the specific compound JAK2-IN-10 is limited. To provide a comprehensive and technically valuable resource for researchers, this guide will focus on a well-characterized, potent, and selective JAK1/2 inhibitor, Ruxolitinib, as a representative analog. The data and methodologies presented herein are intended to serve as a robust framework for the preclinical evaluation of novel JAK2 inhibitors like this compound.

Executive Summary

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in the signaling cascades of various cytokines and growth factors essential for hematopoiesis. The discovery of the activating V617F mutation in the JAK2 pseudokinase domain and its high prevalence in myeloproliferative neoplasms (MPNs) has established JAK2 as a critical therapeutic target. This technical guide provides an in-depth overview of the preclinical data and experimental methodologies relevant to the study of potent JAK2 inhibitors, using Ruxolitinib as a well-documented exemplar. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutics for MPNs.

Mechanism of Action and Target Pathway

JAK2 is a key mediator of the JAK-STAT signaling pathway. Upon cytokine binding to its receptor, JAK2 is activated via trans-phosphorylation, leading to the phosphorylation of the receptor's cytoplasmic domain. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then themselves phosphorylated by JAK2. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, differentiation, and survival. The JAK2 V617F mutation leads to constitutive, cytokine-independent activation of this pathway, driving the aberrant cell growth characteristic of MPNs. Potent JAK2 inhibitors act by competitively binding to the ATP-binding site of the JAK2 kinase domain, thereby preventing the phosphorylation of downstream targets and mitigating the effects of uncontrolled signaling.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for the representative JAK2 inhibitor, Ruxolitinib.

In Vitro Kinase and Cellular Potency

| Target Enzyme/Cell Line | Assay Type | IC50/EC50 (nM) | Reference |

| Kinase Assays | |||

| JAK1 | Cell-free | 3.3 | [1] |

| JAK2 | Cell-free | 2.8 | [1] |

| JAK3 | Cell-free | >400 | [1] |

| TYK2 | Cell-free | ~19 | |

| Cellular Assays | |||

| HEL (human erythroleukemia, JAK2 V617F) | Cell Viability | 186 | [2][3] |

| Ba/F3-EpoR-JAK2V617F | Cell Viability | 126 | [2][3] |

| SET-2 (megakaryoblastic leukemia, JAK2 V617F) | Cell Viability | 25 | [4] |

| Ba/F3 (murine pro-B, wild-type JAK2) | Cell Viability | 212 | [4] |

In Vivo Efficacy in Myeloproliferative Neoplasm Models

| Study Population | Key Efficacy Endpoint | Ruxolitinib | Control | P-value | Reference |

| Myelofibrosis (COMFORT-I Trial) | |||||

| Intermediate-2 or High-Risk Myelofibrosis Patients | ≥35% Reduction in Spleen Volume at Week 24 | 41.9% of patients | 0.7% of patients | <0.001 | [5] |

| Polycythemia Vera (RESPONSE Trial) | |||||

| Hydroxyurea-Resistant/Intolerant Polycythemia Vera Patients | Primary Endpoint (Hematocrit control & ≥35% spleen volume reduction at week 32) | 21% of patients | 1% of patients | <0.001 | [6] |

| Hematocrit Control | 60% of patients | 20% of patients | [6] | ||

| ≥35% Spleen Volume Reduction | 38% of patients | 1% of patients | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against JAK family kinases.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

Kinase substrate (e.g., a synthetic peptide).

-

ATP.

-

Test compound (e.g., Ruxolitinib) dissolved in DMSO.

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

384-well plates.

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound, recombinant JAK enzyme, and substrate peptide to the kinase reaction buffer.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for each enzyme.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the remaining ATP using a luminescence-based detection reagent according to the manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Proliferation Assay

Objective: To determine the half-maximal effective concentration (EC50) of the test compound on the proliferation of JAK2-dependent cell lines.

Materials:

-

HEL, Ba/F3-EpoR-JAK2V617F, or SET-2 cells.

-

Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Test compound dissolved in DMSO.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

-

96-well clear-bottom white plates.

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

-

Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Allow the plate to equilibrate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent viability relative to the vehicle control.

-

Determine the EC50 value by plotting the data and fitting to a dose-response curve.

Western Blot for Phospho-STAT3

Objective: To assess the effect of the test compound on the phosphorylation of STAT3, a downstream target of JAK2.

Materials:

-

JAK2-dependent cells (e.g., HEL cells).

-

Test compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Treat cells with the test compound at various concentrations for a specified time (e.g., 2-4 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.

-

Quantify the band intensities to determine the relative levels of phosphorylated STAT3.[7]

Mandatory Visualizations

Experimental Workflow for Kinase Inhibitor Profiling

Kinase Selectivity Profile

References

- 1. selleckchem.com [selleckchem.com]

- 2. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. researchgate.net [researchgate.net]

- 5. A Double-Blind Placebo-Controlled Trial of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ruxolitinib versus standard therapy for the treatment of polycythemia vera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. STAT3 activation as a predictive biomarker for ruxolitinib response in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Pathway of JAK2 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, is a critical component of the signaling pathways for numerous cytokines and growth factors essential for hematopoiesis and immune function. Dysregulation of the JAK2 signaling pathway, often through mutations such as JAK2V617F, is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs), including myelofibrosis, polycythemia vera, and essential thrombocythemia. Consequently, JAK2 has emerged as a significant therapeutic target. This guide provides an in-depth overview of the molecular pathway of JAK2 inhibition, using well-characterized inhibitors as examples to illustrate the mechanism of action, downstream effects, and the methodologies used to evaluate these compounds.

The JAK/STAT Signaling Pathway

Under normal physiological conditions, the binding of a cytokine (e.g., erythropoietin, thrombopoietin) to its receptor induces a conformational change, bringing the associated JAK2 proteins into close proximity. This allows for the trans-phosphorylation and activation of JAK2. Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of the cytokine receptor. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. Upon recruitment, STATs are themselves phosphorylated by JAK2, leading to their dimerization and translocation into the nucleus. In the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of genes involved in cell proliferation, differentiation, and survival.[1][2][3]

In MPNs, gain-of-function mutations in JAK2 lead to constitutive activation of this pathway, resulting in uncontrolled cell growth and the clinical manifestations of the disease.[3]

Mechanism of Action of JAK2 Inhibitors

JAK2 inhibitors are small molecules that typically function as ATP-competitive inhibitors. They bind to the ATP-binding site within the kinase domain of JAK2, preventing the transfer of phosphate from ATP to its substrates. This action inhibits the autophosphorylation and activation of JAK2, thereby blocking the downstream phosphorylation of STAT proteins.[3][4][5] The inhibition of STAT phosphorylation prevents their dimerization and nuclear translocation, ultimately downregulating the expression of target genes responsible for excessive cell proliferation and inflammation.[6][7]

Visualization of the JAK2/STAT Signaling Pathway and Inhibition

References

- 1. JAK2 Inhibitors: What’s the true therapeutic potential? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. What is the mechanism of Fedratinib Hydrochloride? [synapse.patsnap.com]

- 4. SIMPLIFY-1: A Phase III Randomized Trial of Momelotinib Versus Ruxolitinib in Janus Kinase Inhibitor–Naïve Patients With Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

Methodological & Application

Application Notes and Protocols for JAK2-IN-10 in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

JAK2-IN-10 is a potent, cell-permeable tricyclic urea compound that acts as an inhibitor of the Janus kinase 2 (JAK2), particularly the V617F mutant. The JAK/STAT signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, and apoptosis.[1][2] Dysregulation of this pathway, often through gain-of-function mutations like JAK2 V617F, is a key driver in myeloproliferative neoplasms (MPNs) such as polycythemia vera and essential thrombocythemia.[3] this compound, with its high potency against the JAK2 V617F mutation, serves as a valuable tool for in vitro studies aimed at understanding the pathobiology of these diseases and for the preclinical evaluation of potential therapeutic strategies.

These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cell viability, signaling pathways, and apoptosis.

Product Information and Storage

| Property | Value | Reference |

| Chemical Name | This compound (compound 5) | MedChemExpress Product Data Sheet |

| Molecular Formula | C₃₃H₃₃D₃FN₉O₂ | MedChemExpress Product Data Sheet |

| Molecular Weight | 612.71 g/mol | MedChemExpress Product Data Sheet |

| Target | JAK2 V617F | MedChemExpress Product Data Sheet |

| IC₅₀ | ≤10 nM (in vitro kinase assay) | MedChemExpress Product Data Sheet |

| Solubility | Soluble in DMSO (50 mg/mL with ultrasonic assistance) | MedChemExpress Product Data Sheet |

| Storage (Powder) | -20°C for up to 3 years | MedChemExpress Product Data Sheet |

| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. Protect from light. | MedChemExpress Product Data Sheet |

Note on Solubility: this compound is hygroscopic. It is recommended to use newly opened, anhydrous DMSO for preparing stock solutions to ensure maximum solubility.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for studying the effects of this compound.

Experimental Protocols

Protocol 1: Cell Culture and Handling

This protocol is suitable for human erythroleukemia (HEL) and megakaryoblastic leukemia (SET-2) cell lines, which are known to harbor the JAK2 V617F mutation.

Materials:

-

JAK2 V617F positive cell lines (e.g., HEL 92.1.7, SET-2)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Trypan blue solution

-

Hemocytometer or automated cell counter

Procedure:

-

Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Monitor cell density and viability regularly using a hemocytometer and trypan blue exclusion.

-

Passage the cells every 2-3 days to maintain a density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

Protocol 2: Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

JAK2 V617F positive cells

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Culture medium

-

96-well clear-bottom plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 90 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted inhibitor to the wells to achieve final desired concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value for cell growth inhibition.

Protocol 3: Western Blot for Phospho-STAT5 Analysis

This protocol allows for the assessment of JAK2 activity by measuring the phosphorylation of its downstream target, STAT5.

Materials:

-

JAK2 V617F positive cells

-

This compound

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed 1-2 x 10⁶ cells in 6-well plates and allow them to adhere or stabilize overnight.

-

Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a DMSO vehicle control.

-

Harvest cells, wash with cold PBS, and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities to determine the ratio of phosphorylated STAT5 to total STAT5.

Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

JAK2 V617F positive cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described in the Western Blot protocol.

-

Harvest both adherent and floating cells and wash twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described experiments.

Table 1: Effect of this compound on Cell Viability

| Cell Line | Treatment Duration (hours) | IC₅₀ (nM) |

| HEL 92.1.7 | 72 | To be determined |

| SET-2 | 72 | To be determined |

| Other | ... | ... |

Table 2: Inhibition of STAT5 Phosphorylation by this compound

| Cell Line | Treatment Duration (hours) | Concentration for 50% p-STAT5 Inhibition (nM) |

| HEL 92.1.7 | 6 | To be determined |

| SET-2 | 6 | To be determined |

| Other | ... | ... |

Table 3: Induction of Apoptosis by this compound

| Cell Line | Treatment Concentration (nM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V+) |

| HEL 92.1.7 | e.g., 100 nM | 48 | To be determined |

| SET-2 | e.g., 100 nM | 48 | To be determined |

| Other | ... | ... | ... |

Conclusion

This compound is a highly potent inhibitor of the JAK2 V617F mutant, making it an excellent tool for cancer and signaling research. The protocols outlined above provide a framework for investigating the cellular effects of this inhibitor. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Careful data collection and analysis, as suggested in the data presentation tables, will facilitate a clear understanding of the biological activity of this compound.

References

- 1. JAK2 V617F tyrosine kinase mutation in cell lines derived from myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for JAK2-IN-10 (Fedratinib) in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

JAK2-IN-10, also known as Fedratinib (formerly SAR302503 and TG101348), is a selective and potent inhibitor of Janus kinase 2 (JAK2), including the common V617F mutation.[1][2][3] This mutation is a key driver in myeloproliferative neoplasms (MPNs) such as polycythemia vera (PV) and primary myelofibrosis (PMF).[4] These application notes provide a comprehensive overview of the in vivo use of this compound in mouse models of MPNs, summarizing key dosage, formulation, and administration protocols from preclinical studies.

Quantitative Data Summary

The following tables summarize the dosages, administration routes, and observed effects of this compound (Fedratinib) in various mouse models of myeloproliferative neoplasms.

Table 1: In Vivo Dosage and Administration of this compound (Fedratinib) in Mouse Models

| Mouse Model | Dosage | Administration Route | Frequency | Duration | Vehicle/Formulation | Reference |

| JAK2V617F-induced Polycythemia Vera | 60, 120 mg/kg | Oral gavage | Twice daily | 42 days | Not specified | [1] |

| JAK2V617F-induced Polycythemia Vera | 30, 100, 200 mg/kg | Oral gavage | Single dose (for PK) | N/A | Not specified | [2] |

| JAK2V617F-induced Polycythemia Vera | 60, 120 mg/kg | Oral gavage | Twice daily | 42 days | Not specified | [2] |

| Polycythemia Vera (PV) model | 60-190 mg/kg | Oral gavage | Once daily | 15 weeks | Not specified | [5] |

| Post-PV Myelofibrosis (PPMF) model | 100-150 mg/kg | Oral gavage | Once daily | ~10 weeks | Not specified | [5] |

| Post-Essential Thrombocythemia MF (PTMF) model | 60-120 mg/kg | Oral gavage | Once daily | 8 weeks | Not specified | [5] |

Table 2: Pharmacokinetic and Pharmacodynamic Effects of this compound (Fedratinib) in Mice

| Parameter | Mouse Model | Dosage | Observation | Reference |

| Pharmacokinetics | ||||

| Maximum Plasma Concentration (Cmax) | C57Bl/6 | 30 mg/kg | 0.68 µM at 3 hours post-dose | [2] |

| 100 mg/kg | 3.58 µM at 3 hours post-dose | [2] | ||

| 200 mg/kg | 4.28 µM at 3 hours post-dose | [2] | ||

| Plasma Concentration above IC50 | PV model | 120 mg/kg (single dose) | Maintained for 18 hours | [5] |

| 240 mg/kg (single dose) | Maintained for >24 hours | [5] | ||

| Pharmacodynamics | ||||

| STAT5 Phosphorylation | JAK2V617F-induced PV | Not specified | Reduced in a dose-dependent manner | [3] |

| Hematocrit | JAK2V617F-induced PV | 60 mg/kg | 5.1% reduction | [2] |

| 120 mg/kg | 17.9% reduction | [2] | ||

| Leukocyte Count | JAK2V617F-induced PV | Not specified | Statistically significant reduction | [3] |

| Splenomegaly | JAK2V617F-induced PV | 60, 120 mg/kg | Dose-dependent reduction | [1] |

| Myelofibrosis | JAK2V617F-induced PV | Not specified | Evidence of attenuation | [3] |

Experimental Protocols

Protocol 1: General Formulation of this compound (Fedratinib) for Oral Gavage

This protocol provides a general method for preparing this compound for oral administration in mice.

Materials:

-

This compound (Fedratinib) powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile water or saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Stock Solution Preparation:

-

Dissolve this compound powder in DMSO to create a concentrated stock solution (e.g., 80 mg/mL). Ensure the powder is completely dissolved. Gentle warming (37°C) and vortexing can aid dissolution.

-

-

Vehicle Preparation:

-

In a sterile tube, prepare the vehicle by mixing PEG300 and Tween 80. A common ratio is 40% PEG300 and 5% Tween 80 in the final formulation.

-

-

Final Formulation:

-

Add the appropriate volume of the this compound stock solution to the vehicle.

-

Add sterile water or saline to achieve the final desired concentration and volume. For example, to prepare a 1 mL working solution, add 50 µL of an 80 mg/mL DMSO stock to 400 µL of PEG300, mix, add 50 µL of Tween 80, mix, and then add 500 µL of sterile water.[6]

-

Vortex the final solution thoroughly to ensure homogeneity. Sonication can be used if necessary to achieve a clear solution.

-

The final formulation should be prepared fresh daily.

-

Protocol 2: In Vivo Efficacy Study in a JAK2V617F-Induced Mouse Model of Polycythemia Vera

This protocol outlines a typical efficacy study to evaluate this compound in a mouse model of PV.

Animal Model:

-

C57Bl/6 mice are commonly used.

-

Disease is induced by retroviral transplantation of bone marrow cells expressing the JAK2V617F mutation.[1][2]

Experimental Groups:

-

Group 1: Vehicle control (administered the formulation vehicle only)

-

Group 2: this compound (e.g., 60 mg/kg)

-

Group 3: this compound (e.g., 120 mg/kg)

Procedure:

-

Disease Induction: Establish the JAK2V617F-driven PV model in mice.

-

Treatment:

-

Monitoring and Endpoints:

-

Monitor animal health and body weight regularly.

-

Collect peripheral blood samples at various time points to measure hematocrit and leukocyte counts.[3]

-

At the end of the study, euthanize the mice and collect spleens to measure spleen weight as an indicator of splenomegaly.[1]

-

Bone marrow and spleen can be collected for histological analysis to assess myelofibrosis and for molecular analysis to determine the JAK2V617F allele burden.[3]

-

Visualizations

Signaling Pathway

Caption: JAK2-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Experimental workflow for an in vivo efficacy study of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.glpbio.com [file.glpbio.com]

- 3. Efficacy of TG101348, a selective JAK2 inhibitor, in treatment of a murine model of JAK2V617F-induced polycythemia vera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

JAK2-IN-10 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of JAK2-IN-10, a potent inhibitor of the JAK2 V617F mutant. The following sections cover the compound's solubility, storage, mechanism of action, and comprehensive protocols for its application in key experimental setups.

Product Information and Properties

This compound is a potent inhibitor of the Janus kinase 2 (JAK2) V617F mutant, with a reported IC50 value of ≤10 nM[1]. The JAK2 V617F mutation is a key driver in the pathogenesis of several myeloproliferative neoplasms (MPNs), including polycythemia vera and essential thrombocythemia[2][3]. This makes this compound a valuable tool for research into these conditions and for the development of targeted therapies.

Mechanism of Action

The JAK/STAT signaling pathway is crucial for transducing signals from cytokines and growth factors, which regulate essential cellular processes like proliferation, differentiation, and apoptosis[4][5]. The pathway consists of three main components: cell surface receptors, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins[6][7].

Upon cytokine binding, the associated receptors dimerize, bringing the JAKs into close proximity. The JAKs then auto-phosphorylate and phosphorylate the receptor, creating docking sites for STAT proteins[5]. Once recruited, STATs are phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate target gene expression[5][7][8]. This compound exerts its inhibitory effect by targeting the JAK2 kinase, thereby blocking this phosphorylation cascade.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. cincinnatichildrens.org [cincinnatichildrens.org]

- 3. qiagen.com [qiagen.com]

- 4. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 8. Insights on JAK2 Modulation by Potent, Selective, and Cell-permeable Pseudokinase-Domain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Application of Ruxolitinib (JAK2-IN-10*) in Leukemia Cell Lines

For Research Use Only. Not for use in diagnostic procedures.

*NOTE: "JAK2-IN-10" is a placeholder name. This document details the application of the well-characterized and clinically relevant JAK1/2 inhibitor, Ruxolitinib (also known as INCB018424), in leukemia cell lines.

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in the signal transduction of various cytokines and growth factors that are crucial for hematopoiesis. Dysregulation of the JAK/STAT signaling pathway, often due to activating mutations in the JAK2 gene (e.g., V617F), is a key driver in the pathogenesis of various hematological malignancies, including myeloproliferative neoplasms (MPNs) and certain types of leukemia.[1] Constitutive activation of JAK2 leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5, which then translocate to the nucleus to regulate the transcription of genes involved in cell proliferation, survival, and differentiation. This aberrant signaling contributes to the uncontrolled growth of leukemic cells.

Ruxolitinib is a potent and selective inhibitor of both JAK1 and JAK2.[2][3] By competing with ATP for the kinase domain of JAK1 and JAK2, ruxolitinib effectively blocks their phosphorylation activity. This inhibition leads to a downstream reduction in the phosphorylation of STAT proteins, thereby interrupting the oncogenic signaling cascade. In leukemia cell lines harboring JAK2 mutations or exhibiting hyperactive JAK/STAT signaling, ruxolitinib has been shown to inhibit proliferation, induce apoptosis, and arrest the cell cycle.[4][5] These characteristics make ruxolitinib a valuable tool for investigating the role of the JAK/STAT pathway in leukemia and for the preclinical evaluation of potential therapeutic strategies.

Data Presentation

The following tables summarize the quantitative data on the effects of ruxolitinib in various leukemia cell lines.

| Cell Line | Leukemia Type | JAK2 Status | IC50 (nM) | Assay | Reference |

| Ba/F3-JAK2V617F | Pro-B Cell Leukemia (Murine) | V617F Mutant | 127 | Cell Proliferation | [2] |

| HEL | Erythroleukemia | V617F Homozygous | ~110 | Cell Proliferation | Not explicitly in snippets, but implied by JAK2V617F positivity |

| K-562 | Chronic Myeloid Leukemia | Wild-Type | 20,000 (20 µM) | WST-1 | [6][7] |

| Nalm-6 (MLL-r) | B-Cell Precursor Acute Lymphoblastic Leukemia | Wild-Type | Not specified, but dose-dependent inhibition observed | CCK8 | [4][5] |

Table 1: Anti-proliferative Activity of Ruxolitinib in Leukemia Cell Lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of ruxolitinib in inhibiting the proliferation of various leukemia cell lines.

| Cell Line | Leukemia Type | Treatment Conditions | Apoptosis Induction | Assay | Reference |

| Nalm-6 (MLL-r) | B-Cell Precursor Acute Lymphoblastic Leukemia | Ruxolitinib (concentration not specified), 24h | Significant increase in apoptosis from 4.8% to 26.8% | Annexin V/PI Staining | [4] |

Table 2: Pro-apoptotic Effects of Ruxolitinib on Leukemia Cell Lines. This table highlights the ability of ruxolitinib to induce programmed cell death in leukemia cells.

| Cell Line | Leukemia Type | Treatment Conditions | Effect on STAT3 Phosphorylation | Assay | Reference |

| Nalm-6 (MLL-r) | B-Cell Precursor Acute Lymphoblastic Leukemia | Ruxolitinib | Reduction in p-STAT3 levels | Western Blot | [8] |

| IL-6 stimulated PBMC | N/A | Ruxolitinib | Inhibition of IL-6 induced STAT3 phosphorylation | Western Blot | [3] |

Table 3: Inhibition of STAT3 Phosphorylation by Ruxolitinib. This table demonstrates the on-target effect of ruxolitinib in blocking the downstream signaling of the JAK/STAT pathway.

Mandatory Visualization

Caption: Mechanism of Ruxolitinib action on the JAK/STAT pathway.

Caption: Workflow for evaluating Ruxolitinib in leukemia cell lines.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of ruxolitinib on leukemia cell lines.[9][10][11]

Materials:

-

Leukemia cell lines (e.g., K-562, Nalm-6)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Ruxolitinib (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed leukemia cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-